molecular formula C24H25FN6OS B2799991 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone CAS No. 1358072-98-6

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone

Cat. No.: B2799991
CAS No.: 1358072-98-6
M. Wt: 464.56
InChI Key: BLYXFJQYPDJQPE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via a ketone-thioether bridge to a 1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxaline moiety. Its synthesis likely involves nucleophilic substitution reactions, analogous to procedures described for structurally related compounds. For instance, thioether formation via reaction of bromoethanone intermediates with thiol-containing heterocycles (e.g., tetrazoles or triazoles) under basic conditions (triethylamine) is a common strategy . The 2-fluorophenylpiperazine fragment is recurrent in bioactive molecules, often contributing to CNS activity or kinase inhibition due to its balanced lipophilicity and electronic properties .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6OS/c1-16(2)22-27-28-23-24(26-18-8-4-6-10-20(18)31(22)23)33-15-21(32)30-13-11-29(12-14-30)19-9-5-3-7-17(19)25/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYXFJQYPDJQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone , often referred to as a derivative of triazoloquinoxaline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine moiety
  • A triazoloquinoxaline scaffold
  • A fluorophenyl group

This unique combination contributes to its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance:

  • Ezzat et al. synthesized compounds that demonstrated low-micromolar cytotoxic activities against various cancer cell lines, including triple-negative breast adenocarcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) .
  • El-Adl et al. evaluated derivatives of triazoloquinoxaline for their anti-proliferative effects against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells, identifying several potent DNA intercalators .

Antibacterial and Antifungal Activities

The triazoloquinoxaline scaffold is recognized for its broad-spectrum antibacterial and antifungal properties:

  • Compounds derived from this scaffold have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • The antifungal efficacy has also been documented, with certain derivatives displaying potent activity against Candida albicans and other pathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • The presence of the isopropyl group on the triazole ring enhances lipophilicity, which may improve cell membrane permeability and bioavailability.
  • The 2-fluorophenyl substitution appears to contribute to the binding affinity for target proteins involved in cancer proliferation pathways .

Case Studies and Experimental Findings

A comprehensive study by Kaneko et al. demonstrated that specific substitutions on the triazoloquinoxaline core could significantly enhance antiproliferative effects on various cancer cell lines. Their findings indicated that compounds with hydrophobic aryl tails linked through hydrophilic groups exhibited promising anticancer activities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (μM)Reference
Compound AAnticancerMDA-MB-2310.5
Compound BAntibacterialS. aureus0.125
Compound CAntifungalC. albicans0.3
Compound DAnticancerHepG21.0

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine moieties often exhibit antidepressant-like effects. The presence of the 2-fluorophenyl group may enhance the affinity for serotonin receptors, making it a candidate for further investigation as an antidepressant agent. A study on similar piperazine derivatives showed significant improvements in depressive behaviors in animal models, suggesting that modifications to the piperazine structure can yield potent antidepressants .

Antitumor Properties

Quinoxaline derivatives are known for their anticancer activities. The incorporation of the triazole moiety into the structure may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Preliminary studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, indicating the potential for this compound in cancer therapy .

Neurological Disorders

Given its structural similarities to known neuroactive compounds, this molecule may also be explored for treating neurological disorders such as schizophrenia or anxiety disorders. The piperazine ring is often associated with antipsychotic properties, and compounds targeting dopaminergic and serotonergic systems are crucial in managing these conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of this compound. Studies focusing on SAR have shown that modifications to the piperazine and quinoxaline components significantly affect their binding affinity and selectivity for various receptors. For example:

ModificationEffect on Activity
Addition of halogens (e.g., fluorine)Increased receptor affinity
Variation in alkyl groups on triazoleAltered pharmacokinetics
Changes in substituents on quinoxalineEnhanced cytotoxicity against cancer cells

These findings suggest that systematic modifications could lead to more effective therapeutic agents.

Case Study 1: Antidepressant Efficacy

In a study published by Renkai Li et al., analogs of piperazine derivatives were tested for their ability to inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in mood regulation. The results indicated that certain modifications led to enhanced antidepressant activity in vitro, supporting further exploration of similar structures including our compound .

Case Study 2: Cancer Cell Line Inhibition

Another study investigated the cytotoxic effects of quinoxaline derivatives on various cancer cell lines. The findings revealed that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, suggesting that our compound could be effective against specific types of tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their piperazine modifications, heterocyclic appendages, and functional linkages. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Piperazine-Based Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity References
Target Compound 2-Fluorophenylpiperazine + thioether 1-isopropyl-triazoloquinoxaline Hypothesized antiproliferative/kinase inhibition
MK29 () 4-(Trifluoromethylphenyl)piperazine Ethanone linker Potential CNS modulation
3a () 4-(4-Fluorophenyl)piperazine + thiazole Hydrazone-thiazole AChE inhibition (IC₅₀: 1.2 µM)
Compound g () Dichlorophenyl-triazolone Triazolone + piperazine-ether Antifungal (unconfirmed)
10 () 4-(4-Fluorobenzyl)piperazine 2-Chlorophenyl ethanone Structural characterization only

Key Observations:

Piperazine Modifications :

  • The 2-fluorophenyl group in the target compound may enhance receptor affinity compared to 4-fluorobenzyl () or trifluoromethylphenyl () analogs, as ortho-substitution often alters steric and electronic interactions .
  • Sulfonyl-piperazine derivatives () exhibit antiproliferative activity, suggesting that the thioether linkage in the target compound could similarly influence cytotoxicity but with improved metabolic stability .

Heterocyclic Moieties: The triazoloquinoxaline-thio group distinguishes the target compound from tetrazole-thiol () or thiazole-hydrazone () derivatives. Quinoxaline’s planar structure may facilitate intercalation or kinase binding, while the isopropyl group could optimize pharmacokinetics by modulating solubility .

Research Findings and Implications

Antiproliferative Potential: Piperazine-thioether hybrids (e.g., ’s tetrazole derivatives) show moderate activity against cancer cell lines (e.g., MCF-7, IC₅₀: 8–12 µM). The target compound’s triazoloquinoxaline moiety, known for intercalating DNA or inhibiting kinases, may synergize with the 2-fluorophenylpiperazine fragment to enhance efficacy .

Enzyme Inhibition: Thiazole-piperazine derivatives () inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. While the target compound lacks a thiazole, its triazoloquinoxaline-thio group could interact with AChE’s peripheral anionic site, warranting enzymatic assays .

Kinase Targeting : Fluorobenzylpiperazine fragments are exploited in tyrosine kinase inhibitors (e.g., EGFR, VEGFR). The target compound’s unique heterocycle may shift selectivity toward kinases sensitive to bulky, aromatic ligands (e.g., JAK2 or Aurora kinases) .

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